![molecular formula C12H14O3 B6145502 (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 60326-41-2](/img/no-structure.png)
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
“(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O3 . This compound belongs to the class of organic compounds known as phenylpropanoic acids .
Molecular Structure Analysis
The molecular structure of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” consists of a phenyl group attached to a prop-2-enoic acid moiety via an ether linkage . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” can be found in databases like PubChem . These properties include molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
The study by T. Yokoyama (2015) investigates the acidolysis mechanism of β-O-4-type lignin model compounds. This research is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, and its conversion into valuable chemicals. The findings highlight the role of the γ-hydroxymethyl group in the degradation process, suggesting potential pathways for biomass valorization.
Applications of Phosphonic Acids
Phosphonic acids, structurally related to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, find applications in various domains, including medicine, material science, and agriculture. The review by C. M. Sevrain et al. (2017) covers the synthesis and applications of phosphonic acids, illustrating their versatility and potential in creating bioactive compounds and materials with unique properties.
Anticancer Potential of Cinnamic Acid Derivatives
The review by P. De, M. Baltas, F. Bedos-Belval (2011) discusses the anticancer activity of cinnamic acid derivatives, including structures similar to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid. This study emphasizes the potential of these compounds in developing novel anticancer agents, highlighting the importance of chemical modifications for enhanced efficacy.
Protective Effects of Caffeic Acid in Alzheimer's Disease
Research on caffeic acid, a compound with a similar phenolic structure, by S. Habtemariam (2017), demonstrates its protective effects against Alzheimer's disease. The study reviews the antioxidant, anti-inflammatory, and neuroprotective properties of caffeic acid, suggesting mechanisms by which it could mitigate the progression of neurodegenerative diseases.
Antioxidant Properties of Hydroxycinnamic Acids
The review on the antioxidant activities of hydroxycinnamic acids by N. Razzaghi-Asl et al. (2013) and B. Godlewska-Żyłkiewicz et al. (2020) explore the structure-activity relationships of these compounds. Understanding these relationships can guide the synthesis of new molecules with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and materials science.
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, phenylboronic pinacol esters are generally considered for drug design and delivery due to their boron-carrying properties, especially for neutron capture therapy .
- Absorption : Phenylboronic pinacol esters are marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. At physiological pH, hydrolysis is considerably accelerated .
Target of Action
Pharmacokinetics
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product.", "Starting Materials": ["2-(propan-2-yloxy)benzaldehyde", "malonic acid", "base"], "Reaction": ["Step 1: React 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative.", "Step 2: Decarboxylate the malonic acid derivative to form (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid."] } | |
CAS RN |
60326-41-2 |
Product Name |
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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